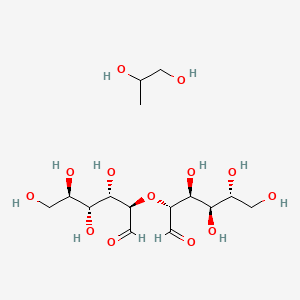
d-Glucose, ether with propylene glycol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
d-Glucose, ether with propylene glycol, is a compound formed by the etherification of d-glucose with propylene glycol. This compound combines the properties of both d-glucose, a simple sugar, and propylene glycol, a synthetic liquid substance that absorbs water. The resulting compound is used in various applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of d-Glucose, ether with propylene glycol, typically involves the reaction of d-glucose with propylene glycol under specific conditions. One common method is the Williamson ether synthesis, where d-glucose reacts with propylene glycol in the presence of a strong base such as sodium hydride or potassium hydroxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound, may involve continuous processes using reactors designed for high efficiency and yield. Catalysts such as Amberlyst-15, a stable solid catalyst, can be used to streamline the process and improve the reaction kinetics .
Analyse Des Réactions Chimiques
Types of Reactions
d-Glucose, ether with propylene glycol, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The ether linkage can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
d-Glucose, ether with propylene glycol, has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of carbohydrate metabolism and as a stabilizer in biological assays.
Medicine: Utilized in pharmaceutical formulations for its solubility and stability properties.
Industry: Applied in the production of polymers, resins, and as a component in antifreeze formulations.
Mécanisme D'action
The mechanism of action of d-Glucose, ether with propylene glycol, involves its interaction with various molecular targets and pathways. In biological systems, the compound can participate in glycolysis and other metabolic pathways, providing energy to cells. The ether linkage allows for unique interactions with enzymes and other proteins, influencing their activity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycerol: A trihydroxy alcohol with similar solubility and hygroscopic properties.
Ethylene glycol: A dihydroxy alcohol used in antifreeze formulations.
Propylene glycol: A dihydroxy alcohol with applications in food, pharmaceuticals, and cosmetics
Uniqueness
d-Glucose, ether with propylene glycol, is unique due to its combination of carbohydrate and glycol properties. This dual nature allows it to participate in a broader range of chemical and biological processes compared to its individual components.
Propriétés
Numéro CAS |
100402-63-9 |
|---|---|
Formule moléculaire |
C15H30O13 |
Poids moléculaire |
418.39 g/mol |
Nom IUPAC |
propane-1,2-diol;(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O11.C3H8O2/c13-1-5(17)9(19)11(21)7(3-15)23-8(4-16)12(22)10(20)6(18)2-14;1-3(5)2-4/h3-14,17-22H,1-2H2;3-5H,2H2,1H3/t5-,6-,7+,8+,9-,10-,11-,12-;/m1./s1 |
Clé InChI |
TWHRSPWECJGRKG-NWVPAHFOSA-N |
SMILES isomérique |
CC(CO)O.C([C@H]([C@H]([C@@H]([C@H](C=O)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O |
SMILES canonique |
CC(CO)O.C(C(C(C(C(C=O)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


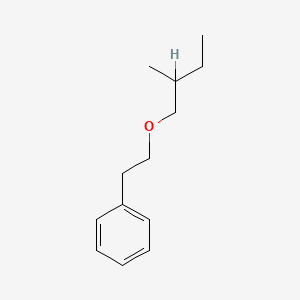


![1H-Pyrazole-5-carboxamide, N-[(3R,5S)-5-(aminocarbonyl)-1-(3-benzofuranylcarbonyl)-3-pyrrolidinyl]-1,3-diethyl-](/img/structure/B15175442.png)
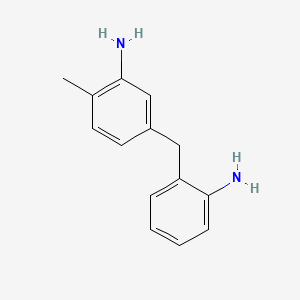
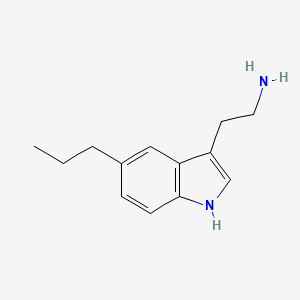
![5H-Benzocycloheptene-5-ethanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-](/img/structure/B15175472.png)


![1,3-Benzenediol, 4-[2-Methyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B15175491.png)
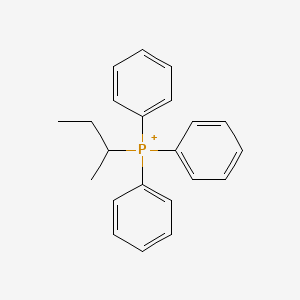

![4-Thiazolidinone, 5-[[5-(3-fluoro-4-Methoxyphenyl)-2-furanyl]Methylene]-2-iMino-3-(4-Methoxyphenyl)-](/img/structure/B15175512.png)

